molecular formula C20H18FN3O3 B2748047 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide CAS No. 921850-10-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Cat. No. B2748047
CAS RN: 921850-10-4
M. Wt: 367.38
InChI Key: QTLMXLMNDSEZTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information or crystallographic data, it’s challenging to provide an accurate molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar functional groups often have specific physical and chemical properties, such as melting points, boiling points, and reactivity .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been used in the development of novel fluoro-substituted rivastigmine derivatives as selective AChE inhibitors for the treatment of Alzheimer’s disease (AD) . Compound 9a, which includes this compound, showed the best ee AChE inhibitory potency (IC 50 = 1.78 μM) and weak BuChE inhibitory potency, suggesting that compound 9a was a selective AChE inhibitor . Furthermore, 9a demonstrated significant neuroprotective effect on L-Glu-induced HT22 cells injury .

Fluorescence and Chromogenic Probe

The compound has been utilized as a heterocyclic symmetrical Schiff Base derivative for the purpose of fluorogenic and chromogenic detection of Co 2+, Cu 2+ and Hg 2+ ions . The pronounced alterations observed in absorption and fluorescence spectra, along with the distinctive chromogenic changes, following treatment with Co 2+, Cu 2+ and Hg 2+, affirm the successful formation of complexes between the ligands and the treated metal ions .

Herbicidal Activity

Urea derivatives, which could potentially include this compound, have been synthesized and studied for their herbicidal activity . N -nitro-substituted anilines, which could be related to this compound, have a broad range of biological effects, including herbicidal properties .

Antifungal Effects

N -nitro-substituted anilines, which could be related to this compound, have been reported to have antifungal effects .

Plant Growth Regulating Activities

N -nitro-substituted anilines, which could be related to this compound, have been reported to have plant growth regulating activities .

Development of More Effective and Safer Drugs

The compound has been used in the development of more effective and safer drugs for Alzheimer’s disease . The development of selective AChE inhibitor still was a promising strategy for the treatment of Alzheimer’s disease (AD) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would likely depend on its potential applications. Compounds with similar functional groups are often used in medicinal chemistry, so it’s possible that this compound could have potential uses in this field .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMXLMNDSEZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

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